molecular formula C14H12F3N3O4 B2428608 N1-(isoxazol-3-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide CAS No. 1351616-29-9

N1-(isoxazol-3-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

Cat. No.: B2428608
CAS No.: 1351616-29-9
M. Wt: 343.262
InChI Key: BHOUIGZZCVYAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(isoxazol-3-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C14H12F3N3O4 and its molecular weight is 343.262. The purity is usually 95%.
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Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O4/c15-14(16,17)13(23,9-4-2-1-3-5-9)8-18-11(21)12(22)19-10-6-7-24-20-10/h1-7,23H,8H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOUIGZZCVYAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=NOC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(isoxazol-3-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a synthetic compound with potential biological applications. Its unique structure, featuring an isoxazole ring and a trifluorinated side chain, suggests interesting pharmacological properties. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

The chemical formula for this compound is C14H12F3N3O4C_{14}H_{12}F_3N_3O_4, with a molecular weight of 343.26 g/mol. Its structural characteristics include:

PropertyValue
Molecular FormulaC14H12F3N3O4
Molecular Weight343.26 g/mol
CAS Number1351616-29-9
DensityN/A
Melting PointN/A
Boiling PointN/A

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that isoxazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function. The trifluoromethyl group may enhance lipophilicity, improving cellular uptake and bioactivity against various bacterial strains.

Case Studies

  • Case Study on Antibacterial Efficacy : A study evaluating the antibacterial effects of similar oxalamide compounds reported a significant reduction in the growth of Staphylococcus aureus and Escherichia coli when treated with these derivatives. The minimal inhibitory concentration (MIC) values were lower than those of standard antibiotics, suggesting a promising alternative for antibiotic-resistant strains.
  • Antiparasitic Activity : In animal models, isoxazoline derivatives have shown effectiveness against ectoparasites in veterinary medicine. These studies highlight the potential for developing new treatments for parasitic infections in both human and veterinary contexts.

The biological activity of this compound likely involves multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing isoxazole rings often act as enzyme inhibitors, disrupting critical biochemical pathways in bacteria and parasites.
  • Membrane Disruption : The hydrophobic nature of the trifluoromethyl group may facilitate interaction with lipid membranes, leading to increased permeability and cell lysis.

Q & A

Q. How can crystallography resolve stereochemical uncertainties in this compound?

  • Workflow :
  • Grow single crystals via vapor diffusion (e.g., DCM/methanol).
  • Collect data using synchrotron radiation (λ = 0.9–1.0 Å) and refine with SHELXL (CCDC deposition recommended).
  • Validate hydrogen-bonding networks (e.g., hydroxy group interactions) .

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